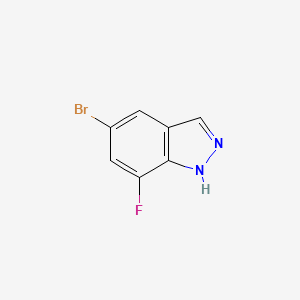

5-bromo-7-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLAMCDXBYLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260381-83-6 | |

| Record name | 5-BROMO-7-FLUORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-7-fluoro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of 5-bromo-7-fluoro-1H-indazole from 2-bromo-4-fluoroaniline as a starting material is not a readily documented or chemically straightforward transformation. Standard indazole synthesis methodologies, such as diazotization and intramolecular cyclization of an aniline, when applied to 2-bromo-4-fluoroaniline, would be expected to yield 7-bromo-5-fluoro-1H-indazole due to the regiochemistry of the starting material. This guide, therefore, presents a validated and chemically sound synthetic route from a more appropriate precursor, 4-bromo-2,6-difluorobenzaldehyde, based on established and reliable methods for indazole ring formation.

Synthetic Strategy Overview

The presented synthesis employs a classic and efficient method for constructing the indazole ring system: the reaction of a suitably substituted o-fluorobenzaldehyde with hydrazine. In this case, 4-bromo-2,6-difluorobenzaldehyde serves as the key starting material. The reaction proceeds via a condensation reaction between the aldehyde and hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces one of the ortho-fluorine atoms, leads to the formation of the desired this compound. This one-pot reaction is generally high-yielding and provides a direct route to the target molecule.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-bromo-2,6-difluorobenzaldehyde. The protocol is based on analogous and well-established procedures for the synthesis of substituted indazoles.[1][2]

Reaction:

Materials and Reagents:

-

4-bromo-2,6-difluorobenzaldehyde

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 5.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate or dichloromethane and methanol as the eluent, to afford this compound as a solid.

-

Quantitative Data Summary

The following table summarizes the typical quantities and yields for the synthesis of this compound. Please note that yields are illustrative and can vary based on reaction scale and conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Typical Yield |

| 4-bromo-2,6-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 1.0 | - |

| Hydrazine hydrate (80%) | H₆N₂O | 50.06 | 5.0 | - |

| This compound | C₇H₄BrFN₂ | 215.02 | - | 70-85% |

Visualization of Workflow and Synthesis

The following diagrams illustrate the experimental workflow and the chemical synthesis pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Synthesis of this compound from 4-bromo-2,6-difluorobenzaldehyde.

References

synthesis of 5-bromo-7-fluoro-1H-indazole using hydrazine hydrate

An In-depth Technical Guide to the Synthesis of 5-bromo-7-fluoro-1H-indazole Utilizing Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, this guide details a robust, two-step synthesis commencing with the preparation of the key intermediate, 4-bromo-2,6-difluorobenzaldehyde, followed by its cyclization with hydrazine hydrate. The methodologies presented are based on established and analogous reactions found in the scientific literature.

Synthetic Strategy Overview

The proposed synthesis of this compound is a two-step process. The first step involves the ortho-formylation of 1-bromo-3,5-difluorobenzene to yield 4-bromo-2,6-difluorobenzaldehyde. The subsequent step is the cyclization of this benzaldehyde derivative with hydrazine hydrate to form the desired indazole ring system.

Synthesis of the Key Intermediate: 4-bromo-2,6-difluorobenzaldehyde

The preparation of 4-bromo-2,6-difluorobenzaldehyde is a critical first step. This is achieved through the lithiation of 1-bromo-3,5-difluorobenzene, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-bromo-2,6-difluorobenzaldehyde

Reaction: 1-bromo-3,5-difluorobenzene + n-BuLi → Lithium intermediate Lithium intermediate + DMF → 4-bromo-2,6-difluorobenzaldehyde

Materials:

-

1-bromo-3,5-difluorobenzene

-

n-Butyl lithium (n-BuLi) in hexanes

-

Diisopropylamine

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate or Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

Methyl tert-butyl ether

-

10% Hydrochloric acid

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.

-

Cool the solution to -70°C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) or n-butyl lithium in THF/hexanes dropwise via the dropping funnel while maintaining the temperature below -65°C.

-

Stir the reaction mixture at -70°C for 30 minutes to ensure complete lithiation.

-

In a separate flask, prepare a solution of DMF in anhydrous THF.

-

Add the DMF solution dropwise to the reaction mixture at -70°C.

-

Allow the reaction to warm to 0°C and stir for an additional 3 hours.

-

Quench the reaction by pouring the mixture into cold water or a cold acetic acid solution.

-

Acidify the aqueous layer with 10% HCl.

-

Extract the aqueous layer with ethyl acetate or methyl tert-butyl ether (2x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of heptane/dichloromethane or ethyl acetate/hexane as the eluent to afford 4-bromo-2,6-difluorobenzaldehyde.[1][2]

Quantitative Data for 4-bromo-2,6-difluorobenzaldehyde Synthesis

| Reactant | Molar Ratio | Solvent | Conditions | Yield | Purity | Reference |

| 1-bromo-3,5-difluorobenzene | 1.0 | THF | -70°C to 0°C, 3.5h | 78% | Not specified | [1] |

| 1-bromo-3,5-difluorobenzene | 1.0 | THF | Not specified | 61% | Not specified | [2] |

Proposed Synthesis of this compound

The final step in the synthesis is the reaction of 4-bromo-2,6-difluorobenzaldehyde with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to form the indazole ring.

Proposed Experimental Protocol

Reaction: 4-bromo-2,6-difluorobenzaldehyde + Hydrazine hydrate → this compound

Materials:

-

4-bromo-2,6-difluorobenzaldehyde

-

Hydrazine hydrate (80% or as specified)

-

Dioxane or n-butanol (optional, as solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-bromo-2,6-difluorobenzaldehyde.

-

Add an excess of hydrazine hydrate. A solvent such as dioxane or n-butanol can also be used.

-

Heat the reaction mixture to reflux (typically 100-180°C, depending on the solvent and substrate reactivity) and stir for 4-16 hours.[3][4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure. Remove excess hydrazine hydrate by evaporation under reduced pressure.[3]

-

Add ethyl acetate and water to the residue and transfer to a separatory funnel.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data from Analogous Indazole Syntheses

| Starting Material | Product | Reagent | Conditions | Yield | Reference |

| 5-bromo-2-fluorobenzaldehyde | 5-bromo-1H-indazole | Hydrazine | Reflux, 4h | 53.6% | [3] |

| 2,3-difluorobenzaldehyde | 7-fluoro-1H-indazole | Hydrazine monohydrate | 180°C, 10h | 45% | [4] |

| 4-bromo-2-fluoro-5-methylbenzaldehyde methoxyimine | 4-bromo-5-methyl-1H-indazole | Hydrazine hydrate | 100°C, 16h | 82.9% | [5] |

| 4-bromo-2-methylaniline | 5-bromo-1H-indazole | Acetic anhydride, isoamyl nitrite, HCl, NaOH | Multi-step | 94% | [6] |

Note: The yield for the proposed synthesis of this compound is expected to be in a similar range to these analogous reactions.

Visualizations

Synthesis Pathway for 4-bromo-2,6-difluorobenzaldehyde

Caption: Reaction scheme for the synthesis of 4-bromo-2,6-difluorobenzaldehyde.

Proposed Synthesis of this compound

Caption: Proposed reaction for the synthesis of this compound.

General Experimental Workflow

References

- 1. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]

- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

An In-depth Technical Guide to 5-bromo-7-fluoro-1H-indazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-bromo-7-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical properties, provides a detailed synthesis protocol, and discusses its potential biological relevance based on the activities of structurally related indazole derivatives.

Core Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its fundamental chemical identifiers and predicted properties. Researchers are advised to confirm these values through experimental analysis.

| Property | Value | Source |

| CAS Number | 1260381-83-6 | Commercial Suppliers |

| Molecular Formula | C₇H₄BrFN₂ | Commercial Suppliers[1] |

| Molecular Weight | 215.02 g/mol | Commercial Suppliers[1] |

| IUPAC Name | This compound | |

| SMILES | C1=C2C(=C(C=C1F)Br)NN=C2 | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| pKa | Not Reported | |

| Solubility | Not Reported |

Chemical Structure and Identification

The structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The benzene ring is substituted with a bromine atom at position 5 and a fluorine atom at position 7.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a method for the synthesis of the closely related isomer, 5-bromo-4-fluoro-1H-indazole, has been reported in a patent and can be adapted.[2] This synthesis is a multi-step process starting from 3-fluoro-2-methylaniline.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for a related indazole.

Detailed Methodology (Adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole[2]):

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile.

-

Cool the solution to below 10°C.

-

Add N-bromosuccinimide portion-wise while maintaining the temperature.

-

After the reaction is complete (monitored by TLC), add sodium bisulfite.

-

Adjust the pH to 9-10 with sodium hydroxide and extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by recrystallization from cyclohexane.

Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

-

Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene and heat to 90°C.

-

Add diethyl ether and stir, followed by the addition of acetic acid.

-

Increase the temperature to 110°C and add isoamyl nitrite dropwise.

-

After the reaction is complete (monitored by TLC), concentrate the mixture to dryness.

-

Triturate the residue with methanol and filter to obtain the crude product.

Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole

-

Suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

-

Add a solution of potassium carbonate in water and stir at room temperature.

-

After the reaction is complete (monitored by TLC), add water and continue stirring.

-

Filter the precipitate, wash with water, and dry to yield the final product.

Note: This protocol is for a related isomer and may require optimization for the synthesis of this compound. Appropriate adjustments to starting materials, reaction conditions, and purification methods will be necessary.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the indazole scaffold is a well-established pharmacophore in drug discovery.[3][4] Derivatives of 1H-indazole have been investigated for a wide range of therapeutic applications.

General Biological Activities of Indazole Derivatives:

-

Anticancer Agents: Many indazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5]

-

Anti-inflammatory Agents: Certain indazole derivatives have shown promise in modulating inflammatory pathways.

-

Antimicrobial Agents: The indazole nucleus has been incorporated into molecules with antibacterial and antifungal properties.

The presence of the bromine and fluorine atoms on the this compound molecule is expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its biological activity and pharmacokinetic profile. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the known activities of other indazole-based kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, given the established importance of the indazole scaffold. This guide provides the foundational chemical and structural information available to date. Significant opportunities exist for researchers to contribute to the understanding of this molecule by determining its experimental physicochemical properties, optimizing its synthesis, and exploring its specific biological activities and mechanisms of action.

References

- 1. Buy this compound (EVT-1474746) | 1260381-83-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 4. 1260381-83-6|this compound|BLD Pharm [bldpharm.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of 5-Bromo-7-fluoro-1H-indazole (CAS 1260381-83-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-fluoro-1H-indazole is a halogenated indazole derivative that serves as a crucial building block in medicinal chemistry. Its chemical structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of CAS number 1260381-83-6, with a focus on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1260381-83-6 |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥97% |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general synthetic route can be inferred from patent literature (such as WO2010067133) where it is used as an intermediate, and from established methods for the synthesis of similar indazole compounds. The synthesis generally involves the cyclization of a substituted fluorobenzaldehyde or a related precursor with hydrazine.

General Experimental Protocol for Indazole Synthesis

The following is a generalized protocol based on the synthesis of similar indazoles and should be adapted and optimized for the specific synthesis of this compound.

Reaction Scheme:

A potential synthetic workflow.

Materials:

-

Appropriately substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-3-bromobenzaldehyde)

-

Hydrazine hydrate

-

Ethanol or another suitable solvent

-

Sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting substituted 2-fluorobenzaldehyde in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the desired this compound.

Biological Applications and Mechanism of Action

This compound is primarily utilized as an intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1]

The IRAK4 Signaling Pathway

Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.[1][2]

The IRAK4 signaling pathway.

Role as an Intermediate in IRAK4 Inhibitor Synthesis

This compound serves as a scaffold for the synthesis of IRAK4 inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications, typically through cross-coupling reactions like the Suzuki coupling, to introduce various substituents that can enhance binding affinity and selectivity for the IRAK4 kinase domain.

While there is no publicly available biological activity data for this compound itself, as it is an intermediate, its utility is demonstrated by the high potency of the final compounds synthesized from it.

Example of a Final Product Derived from this compound:

| Compound | Target | IC₅₀ (nM) | Reference |

| IRAK4 Inhibitor Example | IRAK4 | < 10 | WO2010067133 |

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the activity of IRAK4 inhibitors synthesized from this compound.

IRAK4 Kinase Activity Assay (Biochemical)

This assay measures the direct inhibition of IRAK4 kinase activity.

Workflow for a biochemical IRAK4 kinase assay.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (the final IRAK4 inhibitor).

-

Reaction Mixture: In a microplate, add the recombinant IRAK4 enzyme to a buffer solution containing the test compound.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a peptide substrate).

-

Incubation: Incubate the plate at a controlled temperature for a specific period.

-

Detection: Stop the reaction and quantify the amount of product formed. This can be done by measuring the amount of ADP produced (e.g., using a commercial kit like ADP-Glo™) or by detecting the phosphorylated substrate using specific antibodies.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay for IRAK4 Inhibition

This assay measures the ability of a compound to inhibit IRAK4 signaling in a cellular context.

Procedure:

-

Cell Culture: Culture a relevant cell line (e.g., human monocytic THP-1 cells) that expresses the TLR/IL-1R signaling pathway.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

-

Stimulation: Stimulate the cells with a TLR ligand (e.g., lipopolysaccharide - LPS) or IL-1 to activate the IRAK4 pathway.

-

Endpoint Measurement: After a suitable incubation period, measure a downstream readout of IRAK4 activation. This is often the level of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell supernatant, which can be quantified by ELISA.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound (CAS 1260381-83-6) is a valuable synthetic intermediate for the development of novel therapeutics, particularly IRAK4 inhibitors. Its chemical structure allows for versatile modifications to generate potent and selective drug candidates for the treatment of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides a foundational understanding of its properties, synthesis, and application in the context of IRAK4-targeted drug discovery. Researchers and drug development professionals can leverage this information for the design and synthesis of new chemical entities with improved pharmacological profiles.

References

5-bromo-7-fluoro-1H-indazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-7-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its molecular characteristics, provides a representative synthetic protocol, and illustrates its structural features.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| CAS Number | 1260381-83-6 | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the reaction of a substituted fluorobenzaldehyde with hydrazine. The following is a representative, generalized protocol based on analogous syntheses.[3][4]

Reaction: Formation of the indazole ring via condensation and cyclization.

Starting Materials:

-

A suitably substituted 2-fluorobenzaldehyde derivative (e.g., 5-bromo-2,3-difluorobenzaldehyde)

-

Hydrazine hydrate

Procedure:

-

The substituted benzaldehyde is dissolved in a suitable solvent.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

Reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted using an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, then dried over a drying agent like anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is typically achieved by flash column chromatography to afford the pure this compound.

Logical Structure of this compound

The following diagram illustrates the key structural components of the this compound molecule and their relationships.

Caption: Molecular structure hierarchy of this compound.

References

An In-depth Technical Guide on the Solubility of 5-bromo-7-fluoro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-7-fluoro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility principles, predicted solubility in a range of common organic solvents, and detailed experimental protocols for determining precise solubility.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄BrFN₂. Its structure, featuring a bicyclic indazole core with bromine and fluorine substituents, makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative data is scarce, the molecule's predominantly non-polar nature suggests it is typically soluble in organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the halogen atoms and the aromatic rings contributes to its non-polar character, while the N-H group in the pyrazole ring allows for some hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate to High | The N-H group can participate in hydrogen bonding with the solvent's hydroxyl group, enhancing solubility. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polarizable aromatic system of the indazole are expected to lead to good solubility. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF can act as a hydrogen bond acceptor for the N-H group, and its overall polarity is suitable for dissolving the compound. |

| Halogenated | Dichloromethane (DCM) | Moderate to High | The polar C-Cl bonds in DCM can interact favorably with the polar C-Br and C-F bonds of the solute. |

| Non-polar | Toluene, Hexane | Low to Moderate | While the compound has non-polar characteristics, the presence of the polar N-H and C-F/C-Br bonds may limit solubility in highly non-polar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The solid phase should remain present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

-

For UV-Vis analysis, the molar absorptivity of the compound at a specific wavelength needs to be determined.

-

-

Calculation of Solubility:

-

The solubility can be calculated from the concentration of the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Hypothetical Application in a Signaling Pathway

While this compound is a chemical intermediate, its derivatives are often designed as inhibitors of specific signaling pathways implicated in diseases like cancer. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be targeted by a drug synthesized from this indazole derivative.

Disclaimer: The following diagram is a hypothetical representation and does not imply that this compound itself is an active inhibitor of this pathway.

Caption: A hypothetical signaling pathway where a derivative of the title compound may act as an inhibitor.

Spectroscopic Analysis of 5-bromo-7-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 5-bromo-7-fluoro-1H-indazole. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted NMR data based on established principles of NMR spectroscopy and analysis of structurally related compounds. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for indazole derivatives is provided to facilitate future research.

Chemical Structure and Atom Numbering

The structural integrity and atom numbering of this compound are crucial for the accurate assignment of NMR signals. The following diagram illustrates the standard numbering convention for the indazole ring system.

Caption: Chemical structure of this compound with IUPAC numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show signals for the N-H proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The data presented in the table below is a prediction and should be confirmed by experimental data.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N1-H | 13.0 - 13.5 | br s | - |

| H-3 | 8.1 - 8.3 | s | - |

| H-4 | 7.6 - 7.8 | d | ~1.5 |

| H-6 | 7.4 - 7.6 | d | ~1.5 |

br s = broad singlet, s = singlet, d = doublet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will display seven signals corresponding to the carbon atoms of the indazole ring. The chemical shifts are significantly affected by the electronegativity of the attached halogen atoms and the nitrogen atoms in the heterocyclic ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 135 - 138 |

| C3a | 120 - 123 |

| C4 | 123 - 126 |

| C5 | 115 - 118 (C-Br) |

| C6 | 112 - 115 |

| C7 | 150 - 155 (d, ¹JC-F ≈ 240-250 Hz) |

| C7a | 140 - 143 |

d = doublet

Experimental Protocols

While specific experimental data for this compound is not available in the reviewed literature, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indazole derivatives is provided below. This protocol can be adapted for the specific instrumentation and sample characteristics.

1. Sample Preparation:

-

Weigh approximately 5-15 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired resolution of the N-H proton signal.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

Temperature: The spectra are typically recorded at a standard probe temperature of 298 K (25 °C).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm to cover the full range of proton chemical shifts.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 200-220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

NMR Analysis Workflow

The logical progression for the NMR analysis of a novel compound like this compound is depicted in the following workflow diagram.

Caption: A generalized workflow for the NMR analysis of an organic compound.

The Ascendant Therapeutic Potential of Halogenated 1H-Indazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its halogenated derivatives demonstrating a broad spectrum of potent biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity of Halogenated 1H-Indazole Derivatives

Halogenated 1H-indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases crucial for cancer cell proliferation, survival, and angiogenesis. The introduction of halogen atoms can significantly influence the potency and selectivity of these compounds.

Quantitative Anticancer Activity Data

The antiproliferative activity of various halogenated 1H-indazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | 3-F-4-Cl on phenyl ring attached to piperazine | K562 (Chronic Myeloid Leukemia) | 5.15 | [1] |

| A549 (Lung Cancer) | - | [1] | ||

| PC-3 (Prostate Cancer) | - | [1] | ||

| HepG-2 (Hepatoma) | - | [1] | ||

| Compound 2f | 6-bromo on indazole, pyridyl analogue | 4T1 (Mouse Breast Cancer) | 0.23 | [2] |

| HepG2 (Hepatocellular Carcinoma) | 0.80 | [2] | ||

| MCF-7 (Breast Cancer) | 0.34 | [2] | ||

| A549 (Lung Cancer) | - | [2] | ||

| HCT116 (Colorectal Cancer) | - | [2] | ||

| Compound 2a | 6-bromo on indazole, phenyl analogue | MCF-7 (Breast Cancer) | 1.15 | [2] |

| HCT116 (Colorectal Cancer) | 4.89 | [2] | ||

| Polysubstituted Indazoles | Various halogen substitutions | A2780 (Ovarian Cancer) | 0.64 - 17 | [3] |

| A549 (Lung Cancer) | 0.64 - 17 | [3] | ||

| 3-ethynyl-1H-indazoles | - | - | low micromolar | [4] |

| Compound 106 | - | FGFR1-3 | 0.8 - 4.5 | [5] |

| Entrectinib (Compound 127) | - | ALK | 0.012 | [5] |

Signaling Pathways in Cancer Modulated by Halogenated 1H-Indazoles

Halogenated 1H-indazoles exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Two of the most significant pathways are the PI3K/Akt/mTOR and the p53/MDM2 pathways.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Certain 3-ethynyl-1H-indazole derivatives have been identified as inhibitors of this pathway, targeting key kinases such as PI3K, PDK1, and mTOR[4].

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2] Comprising a benzene ring fused to a pyrazole ring, this unique architecture allows for diverse substitutions, leading to compounds with potent and selective activities against various therapeutic targets.[1][2][3] This technical guide provides a comprehensive overview of the indazole scaffold, covering its synthesis, key therapeutic applications with a focus on oncology, detailed experimental protocols, and the underlying signaling pathways modulated by indazole-containing drugs.

Therapeutic Significance of Indazole Scaffolds

Indazole derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][4] In the realm of oncology, the indazole nucleus has proven to be a particularly fruitful scaffold for the development of targeted therapies, most notably kinase inhibitors.[5][6] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core and have become crucial components in the treatment of various cancers.[6] These drugs primarily exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Poly(ADP-ribose) polymerase (PARP), and Pim kinases.[6][7][8]

Quantitative Data on Indazole Derivatives

The potency and selectivity of indazole-based compounds are typically quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative indazole derivatives, providing a comparative overview of their biological activities.

Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Axitinib | VEGFR1 | 0.1 | [5] |

| VEGFR2 | 0.2 | [5] | |

| VEGFR3 | 0.1-0.3 | [5] | |

| PDGFRβ | 1.6 | [5] | |

| c-Kit | 1.7 | [5] | |

| Pazopanib | VEGFR1 | 10 | [5] |

| VEGFR2 | 30 | [5] | |

| VEGFR3 | 47 | [5] | |

| PDGFRα | 71 | [5] | |

| PDGFRβ | 84 | [5] | |

| c-Kit | 74 | [5] | |

| Niraparib | PARP-1 | 3.8 | [7] |

| PARP-2 | 2.1 | [7] | |

| Compound 6o | K562 (cell line) | 5150 | [9] |

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Indazole Derivative 2 | E. faecalis | 128 | [10] |

| Indazole Derivative 3 | E. faecalis | 128 | [10] |

| Indazole Derivative 5 | S. aureus | 64-128 | [10] |

| S. epidermidis | 64-128 | [10] | |

| Indole Derivative 3d | S. aureus | 3.125-50 | [11] |

| MRSA | 3.125-50 | [11] | |

| E. coli | 3.125-50 | [11] | |

| B. subtilis | 3.125-50 | [11] | |

| C. albicans | 3.125-50 | [11] | |

| C. krusei | 3.125-50 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indazole scaffolds and for the biological assays commonly used to evaluate their activity.

Synthesis of Indazole Scaffolds

General Procedure for the Synthesis of 1H-Indazole from o-Toluidine: [1]

-

Dissolve o-toluidine in acetic acid at room temperature.

-

Add a solution of sodium nitrite (NaNO2) in water dropwise to the o-toluidine solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature to allow for diazotization and subsequent ring closure.

-

Upon completion of the reaction (monitored by TLC), neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1H-indazole.

Synthesis of 1H-Indazole-3-carboxylic acid from Isatin: [1][12]

-

Hydrolyze isatin in an aqueous solution of sodium hydroxide to form the sodium salt of 2-aminophenylglyoxylic acid.[1][12]

-

Cool the resulting solution in an ice bath and add a solution of sodium nitrite, followed by the slow addition of hydrochloric acid to generate the diazonium salt.

-

Add a solution of sodium sulfite to the diazonium salt solution to induce reductive cyclization.

-

Acidify the reaction mixture to precipitate the 1H-indazole-3-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.[12]

Synthesis of 1H-Indazole-3-carboxamide Derivatives: [2]

-

To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBT, EDC·HCl, and triethylamine.[2]

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[2]

-

Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.[2]

-

Monitor the reaction progress by TLC.

-

Pour the reaction mixture into ice water and extract the product with a mixture of chloroform and methanol.[2]

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[2]

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[2]

Biological Assays

MTT Cell Proliferation Assay: [4][10][13]

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the indazole compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[13]

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[13]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity: [3][11]

-

Prepare a serial two-fold dilution of the indazole compound in a suitable broth medium in a 96-well microtiter plate.[3][11]

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).[3]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Signaling Pathways and Logical Relationships

The therapeutic effects of indazole derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate key signaling cascades and a typical drug discovery workflow for indazole-based inhibitors.

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 13. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

The Therapeutic Potential of Substituted Indazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of substituted indazoles, with a focus on their applications in oncology and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support ongoing research and drug development efforts.

Core Therapeutic Targets and Quantitative Data

Substituted indazoles have shown significant inhibitory activity against a range of therapeutically relevant protein kinases and other enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected indazole derivatives against these key targets.

Protein Kinase Inhibitors

Table 1: Inhibitory Activity of Substituted Indazoles against Receptor Tyrosine Kinases (VEGFR & FGFR)

| Compound/Derivative | Target | IC50 (nM) | Source |

| Pazopanib | VEGFR-1 | 10 | [1] |

| VEGFR-2 | 30 | [1] | |

| VEGFR-3 | 47 | [1] | |

| FGFR-1 | 140 | [1] | |

| Axitinib | VEGFR-1 | 0.1 | [2] |

| VEGFR-2 | 0.2 | [2] | |

| VEGFR-3 | 0.1-0.3 | [2] | |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | [3] |

| Optimized 1H-indazol-3-amine derivative | FGFR1 | 2.9 | [3] |

| 1H-indazole-based derivative | FGFR1 | 2.0 µM | [4] |

| FGFR2 | 0.8 µM | [4] | |

| FGFR3 | 4.5 µM | [4] | |

| Pan-FGFR inhibitor (indazole derivative) | FGFR1 | 0.9 | [5] |

| FGFR2 | 2.0 | [5] | |

| FGFR3 | 2.0 | [5] | |

| FGFR4 | 6.1 | [5] | |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative | FGFR1 | 30.2 ± 1.9 | [5] |

Table 2: Inhibitory Activity of Substituted Indazoles against Serine/Threonine Kinases (Aurora & Pim)

| Compound/Derivative | Target | IC50 (nM) | Source |

| 3-(pyrrolopyridin-2-yl)indazole derivative (Compound 2y) | Aurora A | Not specified, but potent | [6] |

| Indazole derivative | Aurora A | 13 µM (initial hit) | |

| 3,5-Disubstituted 6-azaindazole derivative | Pan-Pim | 3-11 (for Pim1-3) | [7] |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pan-Pim | 3-70 (for Pim1-3) | [7] |

Table 3: Inhibitory Activity of Substituted Indazoles against Other Key Kinases

| Compound/Derivative | Target | IC50 (nM) | Source |

| 3-ethynyl-1H-indazole derivative | PI3Kα | 361 | [8] |

| 3-aminoindazole derivative (AKE-72) | Bcr-Abl (WT) | < 0.5 | [9] |

| Bcr-Abl (T315I) | 9 | [9] | |

| Indazole-based Bcr-Abl inhibitor | Bcr-Abl (WT) | 4.6-667 | [10] |

Other Enzyme Inhibitors

Table 4: Inhibitory Activity of Substituted Indazoles against Indoleamine 2,3-Dioxygenase 1 (IDO1)

| Compound/Derivative | Target | IC50 (nM) | Source |

| 4,6-substituted-1H-indazole derivative (Compound 35) | IDO1 (enzymatic) | 740 | [11] |

| IDO1 (cellular) | 1370 | [11] | |

| 3-substituted 1H-indazole derivative | IDO1 | 720 | [5] |

| Another 3-substituted 1H-indazole derivative | IDO1 | 770 | [5] |

Key Signaling Pathways and Mechanisms of Action

Substituted indazoles exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by indazole-based compounds.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Substituted indazoles, such as pazopanib and axitinib, are potent inhibitors of VEGFRs.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are involved in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in several cancers.

Aurora Kinase Signaling in Mitosis

Aurora kinases are essential for proper cell division. Their inhibition by substituted indazoles can lead to mitotic arrest and apoptosis in cancer cells.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of substituted indazoles.

In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. A decrease in luminescence indicates higher kinase activity, and thus, a lower inhibitory effect of the test compound.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, FGFR1, Aurora A)

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR/FGFR, Kemptide for Aurora A)

-

ATP solution

-

Kinase assay buffer

-

Test indazole compound dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test indazole compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.

-

Assay Plate Setup: To the wells of the assay plate, add the diluted test compound or vehicle control (DMSO).

-

Enzyme Addition: Add the diluted recombinant kinase to all wells except the "no enzyme" blank control.

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.

-

Signal Detection: Add the detection reagent from the luminescence-based kit to each well. This reagent stops the kinase reaction and initiates the conversion of remaining ATP to a light signal.

-

Luminescence Measurement: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of substituted indazoles on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test indazole compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test indazole compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Conclusion

Substituted indazoles represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to target a diverse range of protein kinases and other critical enzymes provides a strong foundation for the development of novel and effective therapies. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation indazole-based drugs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.

References

- 1. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-bromo-7-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance, exhibiting activities such as anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][5][6][7] This application note provides a detailed protocol for the Suzuki coupling of 5-bromo-7-fluoro-1H-indazole with various aryl and heteroaryl boronic acids, a key transformation for the synthesis of diverse compound libraries for drug discovery and development. The protocol is based on established methodologies for the Suzuki coupling of substituted bromoindazoles.[1][2][3][8]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid) and an organic halide. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6] A base is essential for the activation of the organoboron compound and to facilitate the transmetalation step.[7]

Recommended Reaction Conditions

Based on analogous Suzuki couplings of bromoindazoles, a range of conditions can be successfully employed for the coupling of this compound. The following tables summarize recommended starting conditions and variations for optimization.

Table 1: Recommended Reagents and Conditions for Suzuki Coupling of this compound

| Component | Recommendation | Alternatives/Variations | Purpose |

| Aryl Halide | This compound (1.0 equiv.) | - | Substrate |

| Boronic Acid | Aryl or heteroaryl boronic acid (1.2-1.5 equiv.) | Boronic esters | Coupling partner |

| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | PdCl₂(dppf) (5-10 mol%), Pd(OAc)₂/ligand | Facilitates C-C bond formation |

| Base | Cs₂CO₃ (2.0-3.0 equiv.) | K₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Dioxane/H₂O (4:1) | DME, Toluene, Acetonitrile/H₂O | Reaction medium |

| Temperature | 80-120 °C | Microwave irradiation (100-140 °C) | Provides energy for reaction |

| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst degradation |

Table 2: Catalyst and Base Screening for Optimization

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DME | 80 | 12 | Moderate to Good |

| 2 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O | 140 | 2-4 | Good to Excellent[1][8] |

| 3 | PdCl₂(dppf) (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 12 | Good to Excellent[9] |

| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Good to Excellent |

Yields are generalized based on literature for similar substrates and will be dependent on the specific boronic acid used.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Magnetic stirrer and heating block or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and cesium carbonate (2.0 equiv.).

-

In a separate vial, dissolve the palladium catalyst, for instance, Pd(PPh₃)₄ (0.07 equiv.), in the solvent mixture.[6]

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel containing the solids.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-12 hours). Alternatively, microwave irradiation can be used to shorten reaction times (e.g., 140 °C for 30-60 minutes).[8][10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-fluoro-1H-indazole.

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

-

Low or no conversion:

-

Ensure the catalyst is active; consider using a fresh batch.

-

Verify that the reaction was maintained under an inert atmosphere.

-

Increase the reaction temperature or switch to microwave heating.

-

Screen different bases or solvent systems.

-

-

Formation of side products (e.g., homocoupling):

-

Ensure the reaction is thoroughly degassed to remove oxygen.

-

Adjust the stoichiometry of the boronic acid.

-

-

Debromination of the starting material:

-

This can occur with certain catalyst/ligand combinations. Consider using a different palladium source or ligand.

-

Conclusion

The Suzuki-Miyaura cross-coupling provides an efficient and versatile method for the synthesis of 5-aryl-7-fluoro-1H-indazoles. The provided protocol, based on established literature for similar substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, and solvent system may be necessary to achieve the highest yields for specific coupling partners. This methodology is highly valuable for generating diverse libraries of indazole derivatives for applications in drug discovery and materials science.

References

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. researchgate.net [researchgate.net]

- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Application Notes and Protocols: 5-bromo-7-fluoro-1H-indazole as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the ATP-binding site of various kinases.[1][2] This characteristic makes it a valuable core for the development of targeted kinase inhibitors. The strategic functionalization of the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This document provides detailed application notes and experimental protocols for the utilization of 5-bromo-7-fluoro-1H-indazole as a key building block in the synthesis and evaluation of novel kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to probe the solvent-exposed regions of the kinase ATP-binding pocket.[2][4] The fluorine atom at the 7-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability.

Rationale for Use in Kinase Inhibitor Synthesis

The 1H-indazole core acts as a bioisostere of the purine ring in ATP, allowing it to function as a competitive inhibitor at the active site of kinases.[2] The nitrogen atoms of the indazole ring can participate in crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[2] The strategic placement of the bromo and fluoro substituents on the 5- and 7-positions, respectively, provides a platform for synthetic diversification to optimize inhibitor characteristics.

Key Kinase Targets

Derivatives of substituted indazoles have demonstrated inhibitory activity against a range of kinase targets implicated in oncology and other diseases, including:

-

Receptor Tyrosine Kinases (RTKs):

-

Non-receptor Tyrosine Kinases:

-

Anaplastic Lymphoma Kinase (ALK)[7]

-

-

Serine/Threonine Kinases:

Synthetic Strategies and Experimental Protocols

The bromine atom at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for introducing structural diversity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general method for the coupling of this compound with an aryl or heteroaryl boronic acid or ester. This reaction is a cornerstone for creating a library of analogs with diverse substituents at the 5-position.

Materials:

-

This compound (1.0 equivalent)

-

Aryl/heteroaryl boronic acid or ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05-0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl/heteroaryl-7-fluoro-1H-indazole derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation